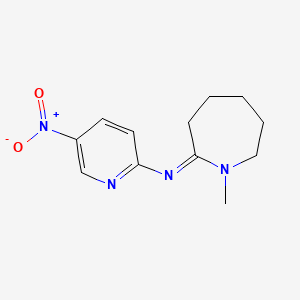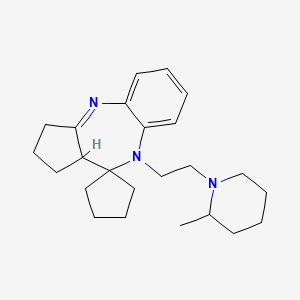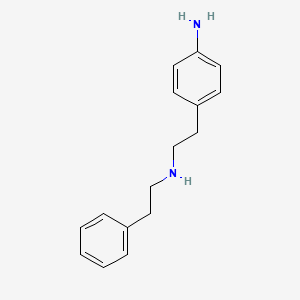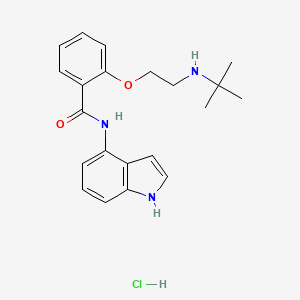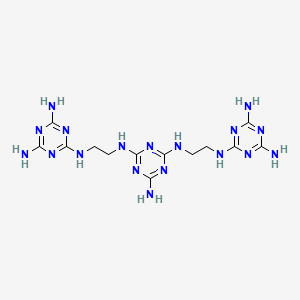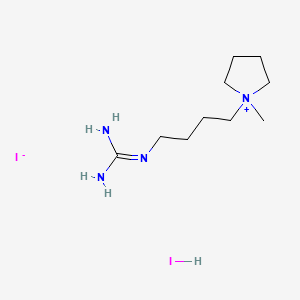
1-(4-Guanidinobutyl)-1-methylpyrrolidinium iodide hydriodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Guanidinobutyl)-1-methylpyrrolidinium iodide hydriodide is a compound that belongs to the class of guanidinium salts. Guanidinium compounds are known for their high basicity and ability to form strong hydrogen bonds, making them valuable in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Guanidinobutyl)-1-methylpyrrolidinium iodide hydriodide typically involves the reaction of 1-methylpyrrolidine with 4-guanidinobutyric acid in the presence of an iodide source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include S-methylisothiourea and thiourea derivatives, which act as guanidylating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Guanidinobutyl)-1-methylpyrrolidinium iodide hydriodide undergoes various chemical reactions, including:
Oxidation: The guanidinium group can be oxidized to form urea derivatives.
Reduction: Reduction reactions can convert the guanidinium group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with typical conditions including room temperature to moderate heating and the use of solvents like water or ethanol .
Major Products Formed
The major products formed from these reactions include urea derivatives, amines, and substituted guanidinium compounds. These products have diverse applications in chemical synthesis and biological research.
Aplicaciones Científicas De Investigación
1-(4-Guanidinobutyl)-1-methylpyrrolidinium iodide hydriodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of guanidinium-containing compounds.
Mecanismo De Acción
The mechanism of action of 1-(4-Guanidinobutyl)-1-methylpyrrolidinium iodide hydriodide involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidinium group can form strong hydrogen bonds with anionic sites on enzymes and proteins, leading to inhibition of their activity. This mechanism is particularly relevant in the inhibition of cholinesterase enzymes, where the compound binds to the active site and prevents the hydrolysis of acetylcholine .
Comparación Con Compuestos Similares
Similar Compounds
4-Guanidinobutyric acid: A monocarboxylic acid with a similar guanidinium group, used in various biological applications.
Benzoylagmatine: A guanidinium compound with a benzoyl group, known for its biological activity.
cis-4-Guanidino-L-proline: A guanidinium derivative used as an influenza neuraminidase inhibitor.
Uniqueness
1-(4-Guanidinobutyl)-1-methylpyrrolidinium iodide hydriodide is unique due to its specific structure, which combines a guanidinium group with a pyrrolidinium ring. This unique structure enhances its binding affinity to molecular targets and its stability under various conditions, making it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
94982-14-6 |
|---|---|
Fórmula molecular |
C10H24I2N4 |
Peso molecular |
454.13 g/mol |
Nombre IUPAC |
2-[4-(1-methylpyrrolidin-1-ium-1-yl)butyl]guanidine;iodide;hydroiodide |
InChI |
InChI=1S/C10H23N4.2HI/c1-14(8-4-5-9-14)7-3-2-6-13-10(11)12;;/h2-9H2,1H3,(H4,11,12,13);2*1H/q+1;;/p-1 |
Clave InChI |
MXILQRDGEAKPIV-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1(CCCC1)CCCCN=C(N)N.I.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



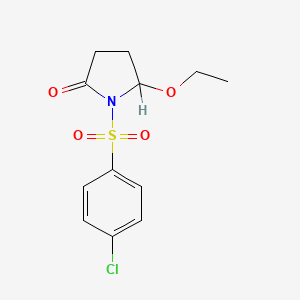
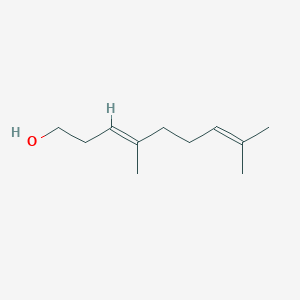
![N-[2-(benzenesulfonamido)-4,5-dimethylphenyl]benzenesulfonamide](/img/structure/B12724338.png)
![N-methyl-N-(114C)methyl-2-[3-[(1R)-1-pyridin-2-ylethyl]-1-benzothiophen-2-yl]ethanamine](/img/structure/B12724341.png)
